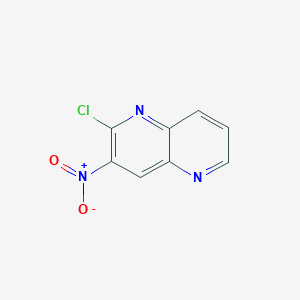

2-Chloro-3-nitro-1,5-naphthyridine

Übersicht

Beschreibung

2-Chloro-3-nitro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a fused ring system containing nitrogen atoms. The presence of both chloro and nitro substituents on the naphthyridine ring makes this compound particularly interesting for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-nitro-1,5-naphthyridine typically involves the reaction of 2-chloro-3,5-diaminopyridine with suitable reagents. One common method includes the use of hexafluoroacetylacetone and montmorillonite K10 as a catalyst, yielding the desired naphthyridine derivative as a yellowish solid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Reaktionstypen: 2-Chlor-3-nitro-1,5-Naphthyridin durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Chlorgruppe kann durch Nucleophile substituiert werden, was zur Bildung verschiedener Derivate führt.

Reduktionsreaktionen: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Häufige Reagenzien und Bedingungen:

Substitution: Alkylhalogenide und Basen werden üblicherweise für Substitutionsreaktionen verwendet.

Reduktion: Katalytische Hydrierung oder die Verwendung von Reduktionsmitteln wie Zinn(II)-chlorid in saurem Medium.

Hauptprodukte:

Substitutionsprodukte: N-alkylierte Naphthyridine.

Reduktionsprodukte: Aminoderivate von Naphthyridin.

Wissenschaftliche Forschungsanwendungen

2-Chlor-3-nitro-1,5-Naphthyridin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Wird als potenzieller Leitverbindung für die Medikamentenentwicklung aufgrund seiner einzigartigen Strukturmerkmale untersucht.

Industrie: Wird bei der Entwicklung fortschrittlicher Materialien und als Ligand in der Koordinationschemie eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-3-nitro-1,5-Naphthyridin basiert hauptsächlich auf seiner Fähigkeit, mit biologischen Makromolekülen zu interagieren. Die Nitrogruppe kann einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit DNA oder Proteinen interagieren können, was zu verschiedenen biologischen Wirkungen führt. Die Chlorgruppe kann auch an kovalenten Bindungen mit nucleophilen Stellen in Biomolekülen teilnehmen, was zusätzlich zu ihrer Aktivität beiträgt.

Ähnliche Verbindungen:

- 2-Chlor-3-nitro-1,8-Naphthyridin

- 2-Chlor-3-nitrochinolin

- 2-Chlor-3-nitropyridin

Vergleich: 2-Chlor-3-nitro-1,5-Naphthyridin ist aufgrund seiner spezifischen Ringstruktur und der Position der Chlor- und Nitrogruppen einzigartig. Im Vergleich zu seinen Analoga zeigt es eine unterschiedliche Reaktivität und biologische Aktivität, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .

Wirkmechanismus

The mechanism of action of 2-Chloro-3-nitro-1,5-naphthyridine is primarily based on its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to various biological effects. The chloro group can also participate in covalent binding with nucleophilic sites in biomolecules, further contributing to its activity.

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-3-nitro-1,8-naphthyridine

- 2-Chloro-3-nitroquinoline

- 2-Chloro-3-nitropyridine

Comparison: 2-Chloro-3-nitro-1,5-naphthyridine is unique due to its specific ring structure and the position of the chloro and nitro groups. Compared to its analogs, it exhibits distinct reactivity and biological activity, making it a valuable compound for various applications .

Biologische Aktivität

2-Chloro-3-nitro-1,5-naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Overview of Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains.

- Anticancer Properties : It has been investigated for its cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its therapeutic effects.

The biological activity of this compound is primarily attributed to its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the chloro and amine groups facilitate binding interactions with enzymes or receptors, modulating their activity and resulting in therapeutic outcomes.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of naphthyridine derivatives, including this compound. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Table 1 summarizes the antimicrobial effectiveness compared to standard antibiotics.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 18 | |

| Escherichia coli | 15 | ||

| Pseudomonas aeruginosa | 12 | ||

| Ciprofloxacin | Staphylococcus aureus | 20 |

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. For instance, it was found to inhibit the proliferation of HeLa cells effectively. Table 2 presents the IC50 values for different cell lines.

Comparison with Related Compounds

The unique structure of this compound allows for distinct reactivity compared to other naphthyridine derivatives. Table 3 compares its biological activities with two related compounds.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-Chloro-1,5-naphthyridine | Moderate | Low |

| 4-Amino-1,5-naphthyridine | Low | High |

Eigenschaften

IUPAC Name |

2-chloro-3-nitro-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O2/c9-8-7(12(13)14)4-6-5(11-8)2-1-3-10-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKCHWCGYMDITM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2N=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503681 | |

| Record name | 2-Chloro-3-nitro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74919-33-8 | |

| Record name | 2-Chloro-3-nitro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.